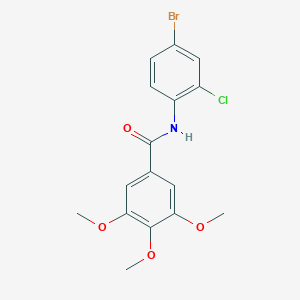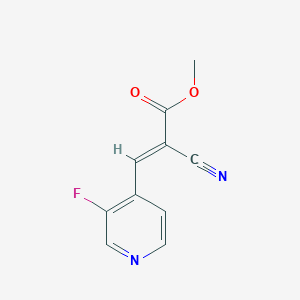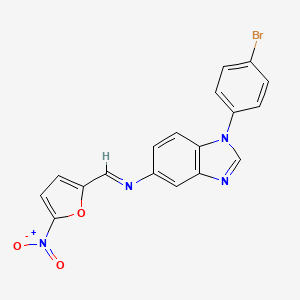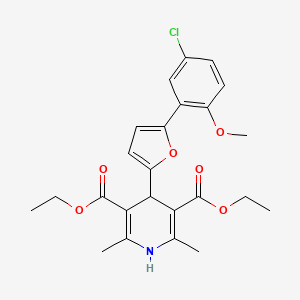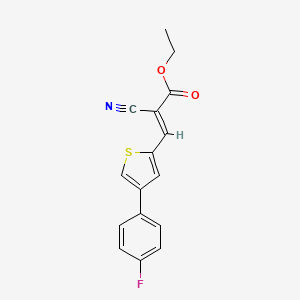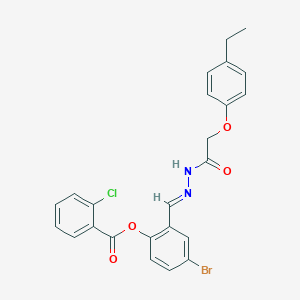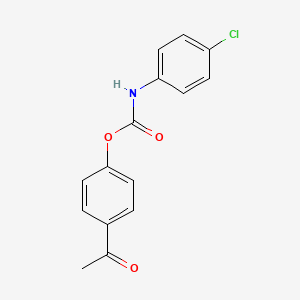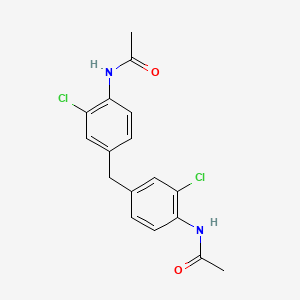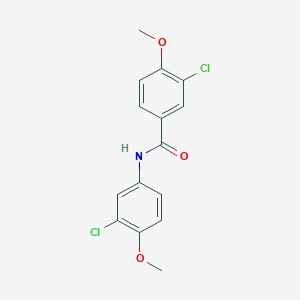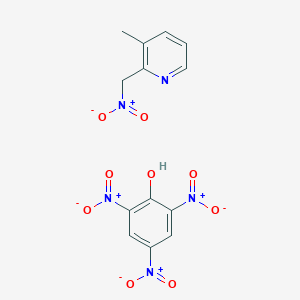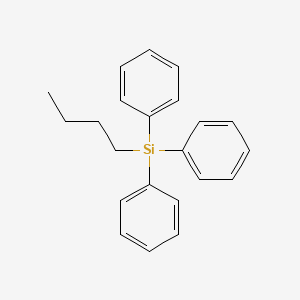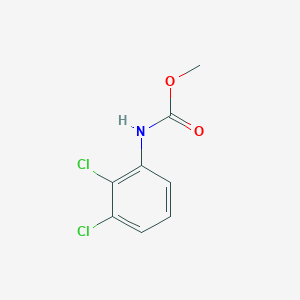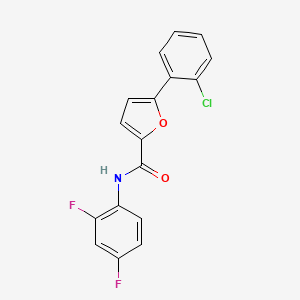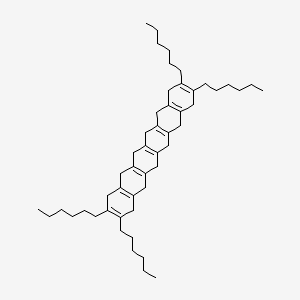
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene is a complex organic compound with the molecular formula C50H76 . It is a member of the hexacene family, which consists of polycyclic aromatic hydrocarbons with six linearly fused benzene rings. The compound is characterized by its tetrahexyl substitution, which enhances its solubility and alters its electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the Diels-Alder reaction followed by a series of hydrogenation and alkylation steps. The reaction conditions often require high temperatures and the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized nature and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Pd/C.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated hexacene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene has several applications in scientific research:
Chemistry: Used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene involves its interaction with various molecular targets. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions. Additionally, its electronic properties enable it to participate in electron transfer reactions, making it useful in organic semiconductor applications .
Comparison with Similar Compounds
Similar Compounds
Hexacene: The parent compound without tetrahexyl substitution.
Pentacene: A similar compound with five fused benzene rings.
Tetracene: A compound with four fused benzene rings.
Uniqueness
2,3,10,11-Tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene is unique due to its tetrahexyl substitution, which enhances its solubility and modifies its electronic properties compared to its parent compound, hexacene. This makes it more suitable for applications in organic electronics and materials science .
Properties
CAS No. |
645417-06-7 |
|---|---|
Molecular Formula |
C50H76 |
Molecular Weight |
677.1 g/mol |
IUPAC Name |
2,3,10,11-tetrahexyl-1,4,5,6,7,8,9,12,13,14,15,16-dodecahydrohexacene |
InChI |
InChI=1S/C50H76/c1-5-9-13-17-21-37-25-41-29-45-33-49-35-47-31-43-27-39(23-19-15-11-7-3)40(24-20-16-12-8-4)28-44(43)32-48(47)36-50(49)34-46(45)30-42(41)26-38(37)22-18-14-10-6-2/h5-36H2,1-4H3 |
InChI Key |
WRDHQCCIXIMXTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(CC2=C(C1)CC3=C(C2)CC4=C(C3)CC5=C(C4)CC6=C(C5)CC(=C(C6)CCCCCC)CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



